molecular formula C24H27FN2O3S B2819623 N-cyclohexyl-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methylacetamide CAS No. 893283-06-2

N-cyclohexyl-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methylacetamide

Cat. No.: B2819623
CAS No.: 893283-06-2
M. Wt: 442.55
InChI Key: VODCGHOADAMLKN-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methylacetamide is a structurally complex indole-derived acetamide. The molecule features a 1H-indole core substituted at position 3 with a (2-fluorophenyl)methanesulfonyl group and at position 1 with an acetamide moiety. The acetamide nitrogen is further modified with a cyclohexyl and a methyl group, distinguishing it from simpler derivatives. The 2-fluorophenyl group introduces electronic effects due to fluorine’s electronegativity, while the sulfonyl group may enhance binding to biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-cyclohexyl-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O3S/c1-26(19-10-3-2-4-11-19)24(28)16-27-15-23(20-12-6-8-14-22(20)27)31(29,30)17-18-9-5-7-13-21(18)25/h5-9,12-15,19H,2-4,10-11,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODCGHOADAMLKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through nucleophilic substitution reactions using 2-fluorobenzyl halides.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base.

    Cyclohexyl and Methylacetamide Groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and fluorobenzyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, while the fluorobenzyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of substituents. Below is a comparative analysis with structurally related indole-acetamide derivatives (Table 1):

Table 1: Structural Comparison of Indole-Acetamide Derivatives

Compound Name Indole Substituents (Position) Acetamide Substituents (N) Key Functional Groups Molecular Weight (Hypothetical)*
N-cyclohexyl-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methylacetamide (Target) 3: (2-FPh)CH2SO2- Cyclohexyl, Methyl Sulfonyl, Fluorophenyl ~486 g/mol
N-((1-(phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide 3: PhSO2- Methyl Sulfonyl ~342 g/mol
2-[5-methoxy-1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide 2: CH3CO-; 3: PhS-; 5: OCH3 4-Methylphenyl Sulfanyl, Methoxy ~416 g/mol
N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide 3: None 4-Fluorobenzyl Oxo, Fluorobenzyl ~326 g/mol
N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide 1: CH3CO-; 3: CHO; 2: CH3 Cyclohexyl Formyl ~340 g/mol
2-[2-(4-fluorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide 2: 4-FPh; 3: None Dihexyl Fluorophenyl ~480 g/mol

Key Observations :

  • Sulfonyl vs. Sulfanyl/Oxo : The target compound’s (2-fluorophenyl)methanesulfonyl group contrasts with sulfanyl () or oxo () groups, which may alter electronic properties and target selectivity.
  • N-Substituents : The cyclohexyl-methyl combination on the acetamide nitrogen is unique; most analogs feature simpler alkyl or aryl groups (e.g., methyl, 4-methylphenyl).
Physicochemical Properties
  • Lipophilicity : The target’s cyclohexyl and 2-fluorophenyl groups likely increase logP compared to ’s phenylsulfonyl analog, enhancing membrane permeability but reducing aqueous solubility.
  • Steric Effects : The bulky cyclohexyl group may hinder binding to flat active sites compared to smaller N-substituents in and .

Pharmacological and Spectroscopic Insights

Pharmacological Potential

While direct activity data for the target compound is unavailable in the provided evidence, structural analogs suggest plausible applications:

  • The target’s fluorinated sulfonyl group may improve binding affinity .
  • Fluorophenyl Moieties : Fluorine’s electron-withdrawing effects (–11) could enhance metabolic stability and target interaction .
Spectroscopic Analysis
  • FTIR/NMR: The (2-fluorophenyl)methanesulfonyl group in the target would show distinct S=O stretches (~1350–1160 cm⁻¹) and ¹⁹F NMR shifts (-110 to -120 ppm), differing from non-fluorinated sulfonyl analogs .
  • Comparison with : The target’s fluorophenyl group would introduce additional deshielding in ¹H NMR for adjacent protons .

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